

A Technical Guide to 2-(Allyloxy)-3bromobenzaldehyde: Synthesis, Reactivity, and Applications

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Compound of Interest

Compound Name: 2-(Allyloxy)-3-bromobenzaldehyde

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of **2-(Allyloxy)-3-bromobenzaldehyde**, a versatile synthetic intermediate. While this specific isomer is not extensively documented in current literature, this guide extrapolates its properties, synthesis, and reactivity from established chemical principles and data on closely related analogues. It serves as a foundational resource for researchers interested in utilizing this molecule for novel applications in medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

2-(Allyloxy)-3-bromobenzaldehyde is an aromatic compound characterized by a benzaldehyde core substituted with a bromine atom and an allyloxy group at the C3 and C2 positions, respectively. The strategic placement of these three functional groups—aldehyde, bromoarene, and allyl ether—makes it a highly valuable and versatile building block in organic synthesis.



Identifier	Value	
IUPAC Name	2-(Allyloxy)-3-bromobenzaldehyde	
Synonyms	3-Bromo-2-(prop-2-en-1-yloxy)benzaldehyde	
CAS Number	Not assigned	
Molecular Formula	C ₁₀ H ₉ BrO ₂	
Molecular Weight	241.08 g/mol	

Quantitative data for **2-(Allyloxy)-3-bromobenzaldehyde** is not readily available. The following properties are estimated based on its precursor, 3-bromo-2-hydroxybenzaldehyde, and related substituted benzaldehydes. These values should be considered predictive and require experimental verification.

Property	Predicted Value <i>l</i> Observation	Reference Compound(s)
Physical State	Likely a light yellow crystalline solid or oil	3-Bromo-2- hydroxybenzaldehyde is a solid[1]
Melting Point	50 - 65 °C	3-Bromo-2- hydroxybenzaldehyde: 53-57 °C[1]
Boiling Point	> 250 °C (decomposition may occur)	High boiling points are typical for substituted benzaldehydes
Solubility	Sparingly soluble in water; soluble in organic solvents (e.g., DCM, THF, DMF, Acetone)	Based on general properties of aromatic ethers and aldehydes

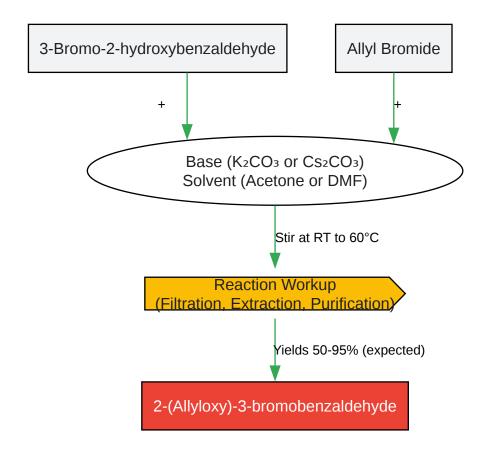
Synthesis and Experimental Protocols

The most direct and logical synthetic route to **2-(Allyloxy)-3-bromobenzaldehyde** is the Williamson ether synthesis. This method involves the O-alkylation of the corresponding phenol,



3-bromo-2-hydroxybenzaldehyde, with an allyl halide.

The synthesis proceeds by deprotonating the hydroxyl group of 3-bromo-2-hydroxybenzaldehyde with a mild base to form a phenoxide, which then acts as a nucleophile, attacking allyl bromide in an S_n2 reaction.[2][3][4]



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Caption: Proposed Williamson ether synthesis workflow.

This protocol is adapted from standard procedures for the O-alkylation of substituted phenols. [2][5]

Materials:

- 3-Bromo-2-hydroxybenzaldehyde (1.0 eq)
- Allyl bromide (1.2 1.5 eq)



- Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
- Acetone or N,N-Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
- Add anhydrous acetone or DMF to the flask to create a suspension (approx. 0.2-0.5 M concentration of the phenol).
- Begin vigorous stirring and add allyl bromide (1.2 eq) to the suspension at room temperature.
- Heat the reaction mixture to 50-60 °C (or reflux if using acetone) and maintain for 4-8 hours.
 Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the resulting residue in DCM or EtOAc and transfer to a separatory funnel.
- Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

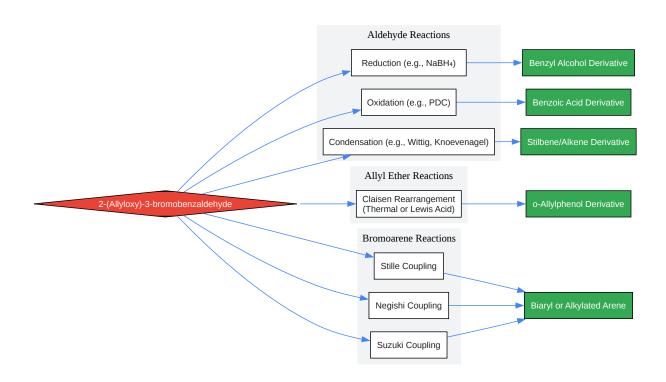


- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure 2-(Allyloxy)-3-bromobenzaldehyde.

Chemical Reactivity and Synthetic Potential

The unique combination of functional groups in **2-(Allyloxy)-3-bromobenzaldehyde** provides multiple handles for subsequent chemical transformations, making it a powerful intermediate for generating molecular diversity.





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Caption: Key reaction pathways for **2-(Allyloxy)-3-bromobenzaldehyde**.

The aldehyde functionality is a versatile electrophilic site. It can readily undergo:

- Nucleophilic addition and reduction to form the corresponding benzyl alcohol.
- Oxidation to yield the 2-(allyloxy)-3-bromobenzoic acid derivative.



- Condensation reactions such as Wittig, Horner-Wadsworth-Emmons, or Knoevenagel reactions to form various α,β-unsaturated systems.
- Reductive amination to produce substituted benzylamines.
- Formation of Schiff bases by reaction with primary amines.

Aryl allyl ethers are classic substrates for the [6][6]-sigmatropic Claisen rearrangement. [6][7][8] Upon heating (typically >200 °C) or in the presence of a Lewis acid catalyst, **2-(Allyloxy)-3-bromobenzaldehyde** is expected to rearrange to form 3-allyl-2-hydroxy-4-bromobenzaldehyde. This transformation is synthetically powerful as it allows for the regioselective installation of an allyl group ortho to a hydroxyl group, which itself can be further functionalized.

The bromine atom provides a key site for modern transition-metal-catalyzed cross-coupling reactions.[9][10][11] This enables the formation of new carbon-carbon or carbon-heteroatom bonds, drastically increasing molecular complexity. Key examples include:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
- Negishi Coupling: Coupling with organozinc reagents.
- Stille Coupling: Reaction with organostannanes.
- · Heck Reaction: Coupling with alkenes.
- Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

Potential Applications in Drug Discovery and Materials Science

The structural motifs within **2-(Allyloxy)-3-bromobenzaldehyde** are prevalent in many biologically active molecules and functional materials.

Substituted benzaldehydes and diaryl ethers are scaffolds found in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer



properties.[12][13][14] The title compound can serve as a starting point for the synthesis of novel therapeutic agents:

- Enzyme Inhibitors: The aldehyde can be used to synthesize Schiff base derivatives or other heterocyclic systems that can interact with enzyme active sites. Benzimidazole-based benzaldehyde derivatives have shown promise as inhibitors for Alzheimer's disease.[12]
- GPCR Ligands: The bromo-naphthalene scaffold, accessible via cross-coupling, has been explored for developing antagonists for chemokine receptors like CCR8.[15]
- Antifungal/Antiparasitic Agents: Diaryl ether structures, similar to triclosan, are known inhibitors of enoyl-acyl carrier protein reductase (ENR), a key enzyme in fatty acid synthesis in parasites and bacteria.[14]

The reactive handles on this molecule make it a candidate for creating novel polymers, dyes, or ligands for catalysis. The aldehyde can be used in polymerization reactions, while the bromo-and allyl- groups allow for post-polymerization modification or the synthesis of complex monomers.

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